

Spectroscopic Analysis of 2'-Aminoacetophenone: A Technical Guide

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Compound of Interest

Compound Name: 2'-Aminoacetophenone

Cat. No.: B046740

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This guide provides an in-depth overview of the key spectral data for **2'-Aminoacetophenone** (C_8H_9NO), a significant volatile aromatic compound. The information presented is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a consolidated resource for the characterization of this molecule.

Compound Overview

2'-Aminoacetophenone is an aromatic ketone that is a derivative of acetophenone. It is recognized for its characteristic grape-like odor and is a subject of interest in various fields, including flavor and fragrance chemistry, clinical diagnostics as a potential biomarker for *Pseudomonas aeruginosa* infections, and as a starting material in organic synthesis.^{[1][2]} Accurate spectral analysis is crucial for its identification and quantification.

Spectroscopic Data

The following sections summarize the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2'-Aminoacetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data

The ^1H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The data presented was acquired in a chloroform-d (CDCl_3) solvent.[\[3\]](#)[\[4\]](#)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|------------------|
| 7.74 | dd | 1H | H-6' |
| 7.28 | ddd | 1H | H-4' |
| 6.70 | dd | 1H | H-3' |
| 6.64 | ddd | 1H | H-5' |
| 6.20 (approx.) | br s | 2H | -NH ₂ |
| 2.61 | s | 3H | -CH ₃ |

Abbreviations: s = singlet, dd = doublet of doublets, ddd = doublet of doublet of doublets, br s = broad singlet.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------------|
| 200.5 | C=O |
| 151.2 | C-2' |
| 134.4 | C-4' |
| 131.5 | C-6' |
| 118.9 | C-1' |
| 116.8 | C-5' |
| 115.8 | C-3' |
| 28.1 | -CH ₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum for **2'-Aminoacetophenone** was obtained from a neat sample in a capillary cell.^[5]

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|----------------|---|
| 3470 - 3320 | Strong, Broad | N-H stretch (amine) |
| 3050 - 3000 | Medium | Aromatic C-H stretch |
| 2960 - 2850 | Medium | Aliphatic C-H stretch |
| 1640 | Strong | C=O stretch (ketone) |
| 1615, 1580 | Strong, Medium | C=C stretch (aromatic) |
| 1560 | Strong | N-H bend (amine) |
| 750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

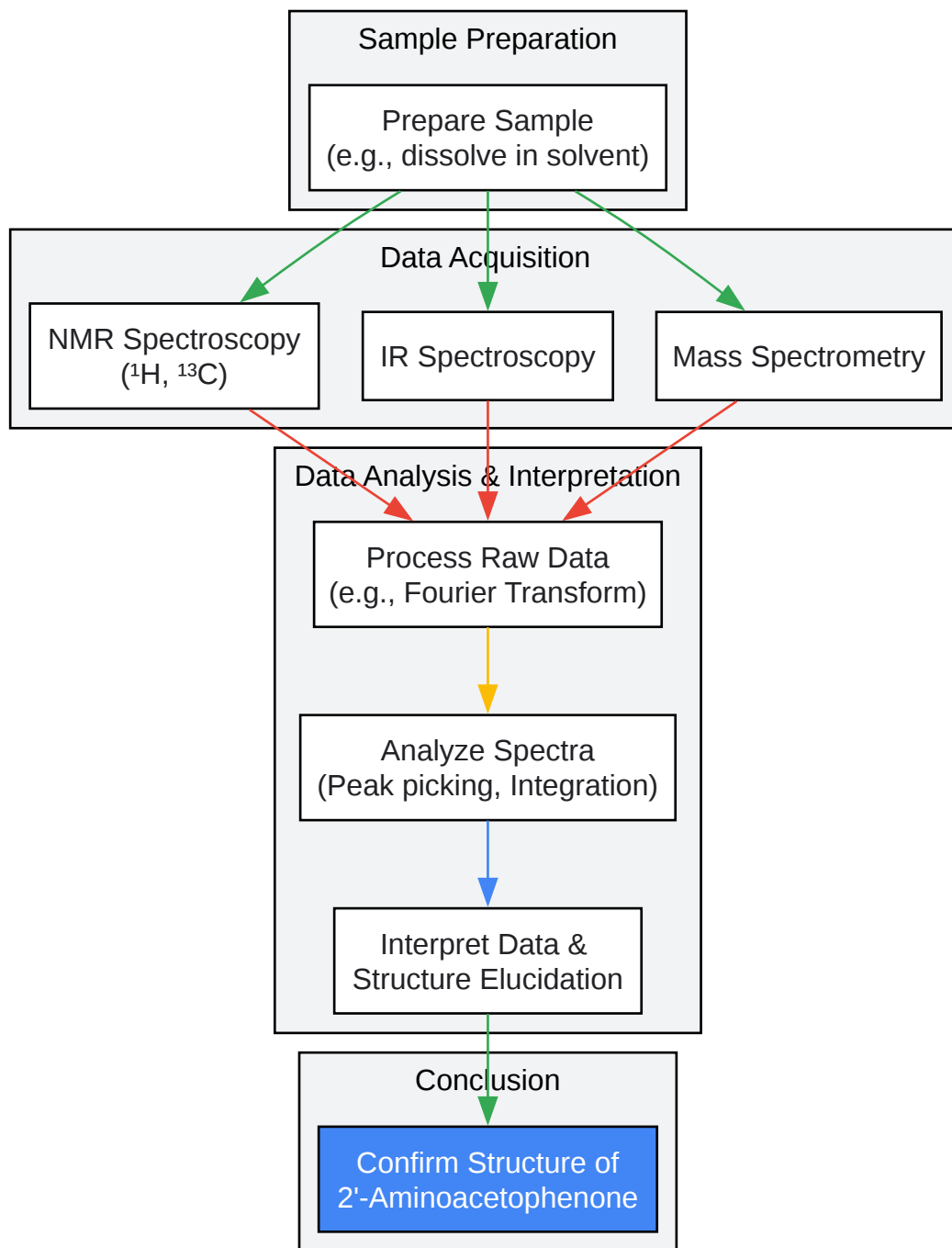
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. The data presented is from electron ionization (EI) mass spectrometry.^[6]

| m/z | Relative Intensity (%) | Assignment |
|-------|------------------------|-------------------------|
| 135 | 85 | $[M]^+$ (Molecular Ion) |
| 120 | 100 | $[M-CH_3]^+$ |
| 92 | 98 | $[M-CH_3CO]^+$ |
| 65 | 45 | $[C_5H_5]^+$ |

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2'-Aminoacetophenone**.



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Caption: Workflow for Spectroscopic Analysis.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented. These protocols may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **2'-Aminoacetophenone** and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- **^1H NMR Acquisition:**
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Set the spectral width to approximately 16 ppm, centered around 6 ppm.
 - Use a 90° pulse angle.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Use the same locked and shimmed sample.
 - Tune the probe to the ^{13}C frequency.
 - Set the spectral width to approximately 240 ppm, centered around 120 ppm.

- Employ a proton-decoupled pulse sequence.
- Set the relaxation delay to 2-5 seconds.
- Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .^{[7][8]}
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ^1H) or the residual solvent signal (77.16 ppm for CDCl_3 in ^{13}C). Integrate the peaks in the ^1H spectrum and identify peak multiplicities.

Infrared (IR) Spectroscopy Protocol

- Sample Preparation: As **2'-Aminoacetophenone** is a liquid at room temperature, a neat spectrum can be obtained. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.
- Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and clean. Acquire a background spectrum to account for atmospheric CO_2 and H_2O .
- Sample Spectrum: Place the prepared salt plates with the sample in the spectrometer's sample holder.
- Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm^{-1} .
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the major peaks corresponding to the key functional groups.

Mass Spectrometry (MS) Protocol

- Sample Introduction: Introduce a small amount of **2'-Aminoacetophenone** into the mass spectrometer. For a volatile liquid, this is typically done via a heated direct insertion probe or by injection into a gas chromatograph (GC-MS) system.

- **Ionization:** The sample is ionized using Electron Ionization (EI). In this method, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion and various fragment ions.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Processing:** The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z ratio. The peak with the highest m/z value typically corresponds to the molecular ion, and the fragmentation pattern provides structural information.

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